4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
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Overview
Description
4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a furo[3,4-c]pyridine core with a benzylamino substituent and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the following steps:
Formation of the Furo[3,4-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate pyridine derivatives.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with benzylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the furo[3,4-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a crucial role in binding to these targets, while the furo[3,4-c]pyridine core contributes to the overall stability and activity of the compound. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(Arylamino)-1H-furo[3,4-c]pyridines: These compounds share a similar core structure but differ in the substituent on the amino group.
1H-pyrazolo[3,4-b]pyridine Derivatives: These compounds have a similar pyridine core but differ in the fused ring system.
Uniqueness
4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is unique due to its specific combination of a benzylamino group and two methyl groups on the furo[3,4-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N2O2 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-(benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C16H16N2O2/c1-16(2)12-8-9-17-14(13(12)15(19)20-16)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
VXLRPUBURYXJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=NC=C2)NCC3=CC=CC=C3)C(=O)O1)C |
Origin of Product |
United States |
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